molecular formula C10H13NO3S B8418729 N-(2-thienylacetyl)-beta-alanine, methyl ester

N-(2-thienylacetyl)-beta-alanine, methyl ester

Cat. No. B8418729
M. Wt: 227.28 g/mol
InChI Key: SWMPTVIYNXMQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-thienylacetyl)-beta-alanine, methyl ester is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 3-[(2-thiophen-2-ylacetyl)amino]propanoate

InChI

InChI=1S/C10H13NO3S/c1-14-10(13)4-5-11-9(12)7-8-3-2-6-15-8/h2-3,6H,4-5,7H2,1H3,(H,11,12)

InChI Key

SWMPTVIYNXMQCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-bath-cooled solution of 0.45 g (3.2 mmol) of methyl β-alaninate hydrochloride and 1.14 mL of N,N-diisopropylethylamine (DIEA) in 10 mL of dimethylformamide (DMF) was added dropwise a 2 mL DMF solution of 0.51 g (3.2 mmol) of 2-thiopheneacetyl chloride. After 16 hours of stirring at room temperature, the reaction mixture was added to 50 mL of ethyl acetate (EtOAc) and 50 mL of 1M KHSO4, and the resulting layers were separated. The organic layer was washed with 2×50 mL of 1M KHSO4, 2×50 mL of a saturated KHCO3 solution, and 2×50 mL of H2O. The organic layer was then dried over Na2SO4 (anhydrous), filtered, and then concentrated under reduced pressure.
[Compound]
Name
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0 (± 1) mol
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Reaction Step One
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0.45 g
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1.14 mL
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10 mL
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0.51 g
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2 mL
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50 mL
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50 mL
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Reaction Step Three

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